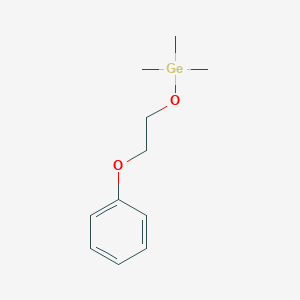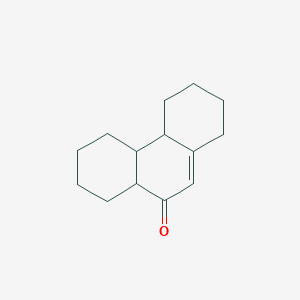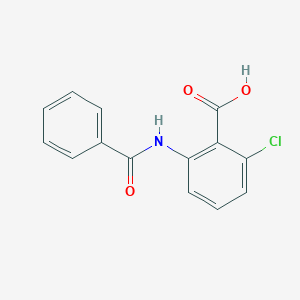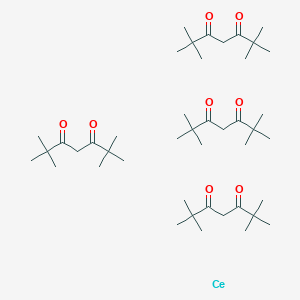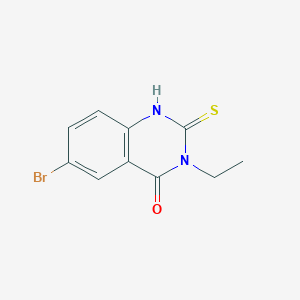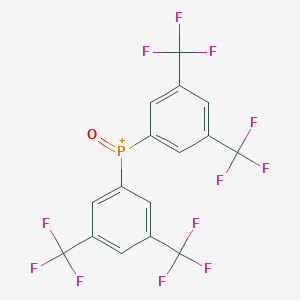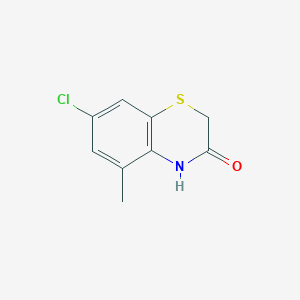
7-Chloro-5-methyl-2H-1,4-benzothiazin-3(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-5-methyl-2H-1,4-benzothiazin-3(4H)-one is a heterocyclic compound that has been extensively studied for its potential applications in various scientific fields. It is a synthetic compound that has been synthesized using various methods, and its mechanism of action has been investigated in detail.
Mecanismo De Acción
The mechanism of action of 7-Chloro-5-methyl-2H-1,4-benzothiazin-3(4H)-one is not fully understood. However, it has been shown to inhibit the growth of various microorganisms by interfering with their DNA synthesis and replication. It has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 7-Chloro-5-methyl-2H-1,4-benzothiazin-3(4H)-one has a range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects. Additionally, it has been investigated for its potential to regulate glucose metabolism and insulin secretion, which may have implications for the treatment of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 7-Chloro-5-methyl-2H-1,4-benzothiazin-3(4H)-one in lab experiments is its potential to inhibit the growth of various microorganisms, which may be useful in studying their biology and pathogenesis. Additionally, its potential therapeutic effects in various diseases make it an attractive compound for further investigation. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret results from experiments.
Direcciones Futuras
There are several future directions for the study of 7-Chloro-5-methyl-2H-1,4-benzothiazin-3(4H)-one. One direction is to investigate its potential therapeutic effects in various diseases, such as cancer, diabetes, and neurodegenerative diseases. Another direction is to further elucidate its mechanism of action, which may provide insights into its potential therapeutic applications. Additionally, the development of new synthesis methods and the investigation of its potential applications in other scientific fields, such as materials science, may also be fruitful areas of research.
Métodos De Síntesis
The synthesis of 7-Chloro-5-methyl-2H-1,4-benzothiazin-3(4H)-one has been achieved using various methods, including the reaction of 2-aminothiophenol with chloroacetyl chloride, the reaction of 2-mercaptobenzothiazole with chloroacetic acid, and the reaction of 2-mercaptobenzothiazole with chloroacetyl chloride. The yield and purity of the compound depend on the specific synthesis method used.
Aplicaciones Científicas De Investigación
7-Chloro-5-methyl-2H-1,4-benzothiazin-3(4H)-one has been extensively studied for its potential applications in various scientific fields. It has been investigated for its antimicrobial, antifungal, and antiviral properties. It has also been studied for its potential use in the treatment of cancer, diabetes, and neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propiedades
Número CAS |
15182-83-9 |
|---|---|
Nombre del producto |
7-Chloro-5-methyl-2H-1,4-benzothiazin-3(4H)-one |
Fórmula molecular |
C9H8ClNOS |
Peso molecular |
213.68 g/mol |
Nombre IUPAC |
7-chloro-5-methyl-4H-1,4-benzothiazin-3-one |
InChI |
InChI=1S/C9H8ClNOS/c1-5-2-6(10)3-7-9(5)11-8(12)4-13-7/h2-3H,4H2,1H3,(H,11,12) |
Clave InChI |
CKRMHETZULBGOC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC2=C1NC(=O)CS2)Cl |
SMILES canónico |
CC1=CC(=CC2=C1NC(=O)CS2)Cl |
Otros números CAS |
15182-83-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzo[b]selenophen-3(2H)-one](/img/structure/B102045.png)
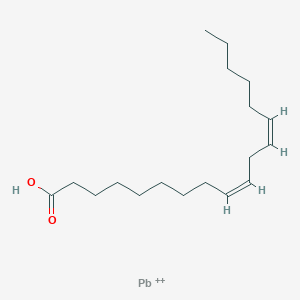
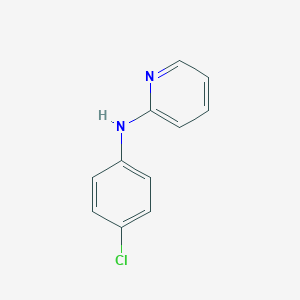
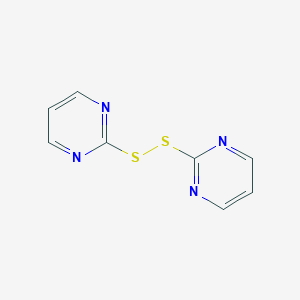
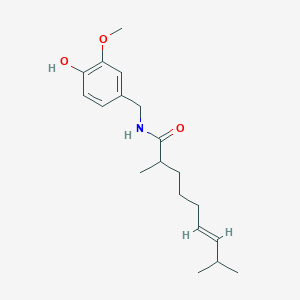
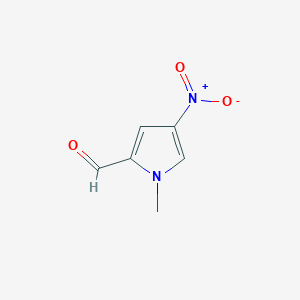
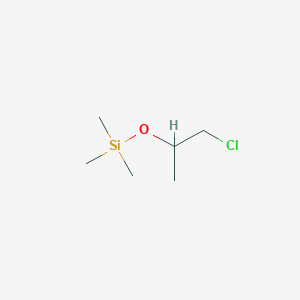
![4-[Bis(2-chloroethyl)amino]-3-methylbenzoic acid](/img/structure/B102060.png)
